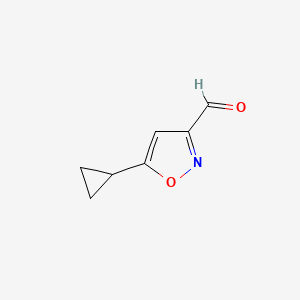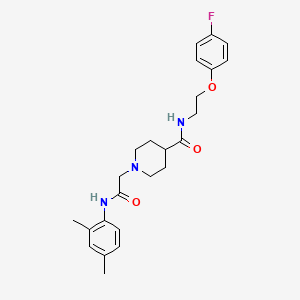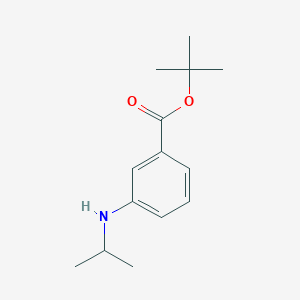![molecular formula C20H12ClN3O4 B2498178 7-Chlor-2-(5-Methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion CAS No. 874396-80-2](/img/structure/B2498178.png)
7-Chlor-2-(5-Methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C20H12ClN3O4 and its molecular weight is 393.78. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „7-Chlor-2-(5-Methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion“:
Pharmazeutische Entwicklung
Diese Verbindung ist in der pharmazeutischen Forschung von großem Interesse aufgrund ihrer potenziellen therapeutischen Eigenschaften. Ihre einzigartige Struktur ermöglicht Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht, insbesondere bei der Behandlung von neurologischen Erkrankungen und Krebs .
Chemische Synthese
Die komplexe Struktur der Verbindung macht sie zu einem wertvollen Thema im Bereich der chemischen Synthese. Forscher untersuchen ihre Synthesewege, um neue Methoden zur Herstellung ähnlicher heterocyclischer Verbindungen zu entwickeln, die in der medizinischen Chemie von entscheidender Bedeutung sind .
Photophysikalische Studien
Der Chromeno[2,3-c]pyrrol-Kern der Verbindung wird auf seine photophysikalischen Eigenschaften untersucht. Dazu gehören Untersuchungen zu ihrem Fluoreszenz- und Phosphoreszenzverhalten, die für die Entwicklung neuer Materialien für optoelektronische Anwendungen wichtig sind .
Screening der biologischen Aktivität
Forscher verwenden diese Verbindung in Hochdurchsatz-Screening-Assays, um ihre biologischen Aktivitäten zu identifizieren. Dies trägt zum Verständnis ihres Potenzials als Leitverbindung in der Arzneimittelforschung bei, insbesondere für ihre antimikrobiellen und entzündungshemmenden Eigenschaften .
Materialwissenschaften
Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie zu einem interessanten Thema in der Materialwissenschaft. Sie wird auf ihre mögliche Verwendung bei der Entwicklung von organischen Halbleitern und anderen fortschrittlichen Materialien untersucht .
Umweltchemie
In der Umweltchemie wird diese Verbindung auf ihre potenzielle Rolle beim Abbau von Schadstoffen untersucht. Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen sind Schlüsselfaktoren in diesen Studien .
Katalyseforschung
Die Verbindung wird auch auf ihre katalytischen Eigenschaften untersucht. Forscher untersuchen ihre Fähigkeit, als Katalysator in verschiedenen chemischen Reaktionen zu wirken, was zu effizienteren und nachhaltigeren industriellen Prozessen führen kann .
Toxikologische Studien
Das Verständnis des toxikologischen Profils dieser Verbindung ist entscheidend für ihre sichere Anwendung in verschiedenen Bereichen. Studien konzentrieren sich auf ihre Auswirkungen auf verschiedene biologische Systeme, um sicherzustellen, dass sie sicher in Arzneimitteln und anderen Anwendungen eingesetzt werden kann .
Eigenschaften
IUPAC Name |
7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4/c1-10-8-15(23-28-10)24-17(11-4-6-22-7-5-11)16-18(25)13-9-12(21)2-3-14(13)27-19(16)20(24)26/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGOPNYGUOQHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)
![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)
![1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)
![N-(butan-2-yl)-4-cyclopropyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)
![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine](/img/structure/B2498111.png)
![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)
![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B2498114.png)

![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)

